molecular formula C26H25NO3 B4889162 1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione

1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione

Cat. No.: B4889162
M. Wt: 399.5 g/mol
InChI Key: FFZSSHPEBOWEQK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthracene family Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione, 4-tert-butylphenol, and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione has several scientific research applications, including:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.

    Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in photochemical applications, it can absorb light and transfer energy to other molecules, initiating photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenoxy)-2-(dimethylamino)anthracene-9,10-dione
  • 1-(4-Ethylphenoxy)-2-(dimethylamino)anthracene-9,10-dione
  • 1-(4-Chlorophenoxy)-2-(dimethylamino)anthracene-9,10-dione

Uniqueness

1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its performance in specific applications, such as organic electronics and photochemistry.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZSSHPEBOWEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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